4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
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Overview
Description
4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 4-methyl group and a 2-methyl-1,3-benzothiazol-6-yl group. Benzamides are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is the Colony Stimulating Factor 1 Receptor (CSF-1R) . CSF-1R is a tyrosine kinase receptor that plays a crucial role in the tumor microenvironment .
Mode of Action
This compound acts by targeting and inhibiting the specific tyrosine kinase CSF1R . This compound can block the over-activated CSF1R signaling pathway, thereby interfering with the interaction between tumor cells and their surrounding immune cells .
Biochemical Pathways
The inhibition of CSF-1R leads to a disruption in the survival, proliferation, and polarization of both macrophages and glioma cells, which are known to promote tumorigenesis . This disruption can inhibit tumor cell proliferation, metastasis, and invasion, while enhancing anti-tumor immune responses .
Pharmacokinetics
It is known that the compound has oral bioavailability
Result of Action
In glioma-bearing mice, this compound blocks tumor progression and significantly improves survival via CSF-1R inhibition . It also inhibits orthotopic tumor growth of patient-derived proneural tumor spheres and cell lines in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at -20℃ . Additionally, the compound’s solubility in certain organic solvents can influence its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves the following steps:
Formation of 2-methyl-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with acetic acid and formaldehyde under reflux conditions.
Acylation Reaction: The 2-methyl-1,3-benzothiazole is then acylated with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share a similar benzothiazole core and exhibit comparable biological activities.
Benzothiazole-based anti-tubercular compounds: These compounds are structurally related and have been studied for their anti-tubercular properties.
Uniqueness
4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-3-5-12(6-4-10)16(19)18-13-7-8-14-15(9-13)20-11(2)17-14/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYFMIHLRXAEJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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